
Damgo
Overview
Description
The compound “DAGO” is a synthetic opioid peptide known for its high specificity to the μ-opioid receptor. It was synthesized as a biologically stable analog of δ-opioid receptor-preferring endogenous opioids, such as leucine-enkephalin and methionine-enkephalin . The structure of DAGO is H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: DAGO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of DAGO involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient and automated synthesis of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: DAGO undergoes various chemical reactions, including:
Oxidation: DAGO can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: DAGO can undergo substitution reactions where functional groups on the peptide are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
Behavioral Studies
1.1 Opioid Effects in Planarians
Recent studies have demonstrated that DAMGO can induce mammalian-like behavioral responses in planarians, a type of flatworm. Research indicated that exposure to this compound resulted in significant changes in motility and place conditioning behaviors, which are indicative of opioid-like effects. Specifically, planarians conditioned with this compound displayed reduced light exposure during withdrawal, suggesting an addictive potential similar to that observed in mammals . This highlights the utility of this compound in studying addiction mechanisms across species.
1.2 Photopharmacology
This compound has been modified into a caged form (CNV-Y-DAMGO) that allows for precise control over its activation using light. This innovative approach facilitates dynamic studies of receptor signaling and behavioral responses in vivo. Experiments showed that photoactivation of CNV-Y-DAMGO led to immediate locomotion increases in mice, demonstrating its potential for high-resolution studies of opioid receptor dynamics .
Neuropharmacological Applications
2.1 Modulation of Neural Activity
This compound is known to enhance hippocampal sharp wave-ripples (SPW-Rs), which are cognitive biomarkers associated with memory processes. The application of nanomolar concentrations of this compound has been shown to increase both the occurrence and amplitude of SPW-Rs, suggesting its role in modulating cognitive functions such as memory consolidation .
2.2 Presynaptic Suppression
In neurophysiological contexts, this compound has been observed to presynaptically suppress excitatory neurotransmission in specific neural pathways. This action is primarily mediated through mu-opioid receptors and contributes to the modulation of pain pathways and sensory processing . Such properties make this compound a valuable compound for exploring pain management strategies.
Therapeutic Applications
3.1 Analgesic Properties
As a potent mu-opioid receptor agonist, this compound exhibits strong analgesic effects comparable to traditional opioids like morphine and fentanyl. Its ability to alleviate pain while potentially minimizing some side effects associated with non-selective opioids positions it as a candidate for developing more targeted pain management therapies .
3.2 Antitussive Effects
This compound also demonstrates antitussive properties, making it relevant for treating cough-related conditions. Its selective action on mu-opioid receptors allows for effective cough suppression while reducing the likelihood of gastrointestinal side effects commonly seen with other opioid treatments .
Case Studies
Study | Focus | Findings |
---|---|---|
Schnittler et al., 1990 | Behavioral Responses | Confirmed that this compound produces significant opioid-like effects in planarians, indicating potential for addiction studies. |
Banghart et al., 2018 | Photopharmacology | Developed CNV-Y-DAMGO for light-activated control of mu-opioid receptor signaling, enhancing behavioral study methodologies. |
Handa et al., 1981 | Neurophysiology | Demonstrated that this compound enhances SPW-Rs in hippocampal slices, implicating its role in memory processes. |
Mechanism of Action
DAGO exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR). Upon binding, DAGO activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .
Comparison with Similar Compounds
DAMGO: Another synthetic opioid peptide with high μ-opioid receptor specificity.
DPDPE: A synthetic peptide with high δ-opioid receptor specificity.
Morphiceptin: A tetrapeptide with high affinity for the μ-opioid receptor.
Comparison:
DAGO vs. This compound: Both have high μ-opioid receptor specificity, but DAGO is more stable and has a longer duration of action.
DAGO vs. DPDPE: DAGO targets the μ-opioid receptor, while DPDPE targets the δ-opioid receptor.
DAGO vs. Morphiceptin: DAGO has a more complex structure and higher receptor specificity compared to Morphiceptin.
DAGO’s uniqueness lies in its high specificity and stability, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
DAMGO, a synthetic peptide derived from the enkephalin family, is recognized for its high selectivity as a μ-opioid receptor agonist. This compound has been extensively studied for its biological activities, particularly in pain modulation, addiction mechanisms, and neurophysiological effects. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure : this compound is chemically identified as [D-Ala^2, NMe-Phe^4, Gly-ol^5]-enkephalin. It has a molecular formula of C₁₆H₁₉N₃O₄ and is characterized by modifications that enhance its binding affinity to μ-opioid receptors compared to other opioid peptides .
Mechanism of Action : As a μ-opioid receptor agonist, this compound exerts its effects primarily through presynaptic mechanisms. Research indicates that this compound can suppress neuronal activity in the rostral nucleus of the solitary tract (rNST) by reducing excitatory neurotransmission and enhancing inhibitory signals . This modulation is significant in pain pathways and may contribute to the analgesic effects observed with this compound administration.
1. Analgesic Properties
This compound has been shown to produce antinociceptive effects in various animal models. In the hot-plate test, intracerebroventricular (icv) administration of this compound resulted in significant pain relief, demonstrating its potential as an analgesic agent .
2. Behavioral Responses
Studies on planarians have revealed that exposure to this compound leads to behavioral responses akin to those seen in mammals under opioid influence. For example, planarians conditioned with this compound displayed decreased motility and increased defensive behaviors upon withdrawal, suggesting an addiction-like response .
3. Neurophysiological Effects
In vitro studies have demonstrated that this compound significantly suppresses synaptic currents in rNST neurons, indicating its role in modulating taste processing and potentially influencing feeding behavior . The compound's ability to alter neurotransmitter release further underscores its importance in neurophysiological contexts.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What experimental controls are essential when investigating Damgo's μ-opioid receptor selectivity in vitro?
- Methodological Answer : Include competitive binding assays using selective antagonists (e.g., CTAP for μ-receptors) and negative controls (e.g., non-opioid receptor-expressing cell lines). Validate selectivity via radioligand displacement studies with tritiated this compound, and quantify affinity differences across δ- and κ-receptors using IC₅₀ values. Ensure batch-to-batch consistency in peptide synthesis via HPLC purity checks .
Q. How should researchers design dose-response studies to evaluate this compound's therapeutic window in pain management models?
- Methodological Answer : Use at least five logarithmically spaced doses in rodent tail-flick or hot-plate tests. Measure both antinociception (ED₅₀) and adverse effects (e.g., respiratory depression LD₅₀). Calculate therapeutic indices (ED₅₀/LD₅₀) with 95% confidence intervals. Include saline and inactive enantiomer controls to isolate μ-receptor-specific effects .
Q. What analytical techniques are recommended for quantifying this compound stability in biological matrices?
- Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., this compound-d₅) for plasma and tissue samples. Validate method sensitivity (LOQ ≤ 1 ng/mL), precision (CV < 15%), and recovery rates (>80%). Monitor degradation products under physiological pH/temperature using accelerated stability protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy data between in vitro receptor activation and in vivo behavioral responses?
- Methodological Answer : Conduct ex vivo receptor occupancy assays post-behavioral testing to confirm target engagement. Use μ-receptor knockout models to isolate off-target effects. Apply mixed-effects statistical models to account for covariates like animal strain, sex, and circadian rhythm .
Q. What computational strategies validate this compound's metabolite interactions with opioid receptors?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding modes of Phase I metabolites (e.g., N-demethylated this compound). Validate predictions with functional cAMP inhibition assays in HEK293 cells expressing human μ-receptors. Cross-reference with in vivo metabolite profiling via high-resolution LC-QTOF .
Q. How should researchers address interspecies variability in this compound's pharmacokinetic/pharmacodynamic (PK/PD) profiles?
- Methodological Answer : Develop physiologically based PK (PBPK) models incorporating species-specific factors: plasma protein binding (rodent vs. primate), blood-brain barrier permeability (logBB), and CYP3A4/5 metabolism rates. Validate models with microdialysis data from CNS compartments .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches mitigate variability in this compound's dose-response data across neuropathic pain models?
- Methodological Answer : Use Bayesian hierarchical models to pool data from heterogeneous studies (e.g., SNI vs. CCI models). Include covariates like allodynia severity and pre-treatment opioid exposure. Apply sensitivity analysis to identify outlier datasets .
Q. How can researchers reconcile conflicting reports on this compound's tolerance development in chronic pain studies?
- Methodological Answer : Design longitudinal studies with staggered dosing regimens (e.g., escalating vs. fixed doses). Measure receptor internalization (confocal microscopy) and β-arrestin recruitment (BRET assays). Compare results across administration routes (intrathecal vs. systemic) .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound's in vivo pharmacokinetic studies?
- Methodological Answer : Standardize animal housing conditions (temperature, light cycles) and administration routes (IV bolus vs. infusion). Use blinded experimenters for behavioral scoring. Share raw data (plasma concentrations, AUC curves) in public repositories like Zenodo .
Q. How should researchers ethically source this compound for academic studies when commercial supplies are restricted?
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O6/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36)/t17-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZJMUBDEAMBFI-WTNAPCKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228775 | |
Record name | L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78123-71-4 | |
Record name | Enkephalin, ala(2)-mephe(4)-gly(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078123714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAMGO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM5VT3MNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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